Ethyl 4-chloro-3,5-dimethoxybenzoate
Description
Ethyl 4-chloro-3,5-dimethoxybenzoate is a benzoic acid derivative featuring an ethyl ester group, with chlorine and methoxy substituents at the 4-, 3-, and 5-positions of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, conferring unique reactivity in nucleophilic aromatic substitution and coupling reactions. Synthesis typically involves alkylation of the corresponding hydroxy or chloro precursor. For instance, mthis compound (a methyl ester analogue) was synthesized via methylation of 4-chloro-3,5-dihydroxybenzoate using methyl iodide and potassium carbonate in DMF . The ethyl variant likely follows a similar route with ethylating agents.
Properties
Molecular Formula |
C11H13ClO4 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
ethyl 4-chloro-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
PFGLBPRANZHDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)Cl)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-3,5-dimethoxybenzoate has been investigated for its potential therapeutic properties. Several studies have highlighted its biological activities, including:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting potential as anticancer agents .
- Antimicrobial Properties: The compound has shown efficacy against a range of microbial strains, making it a candidate for developing new antimicrobial agents. In vitro studies demonstrated significant inhibition of bacterial growth at low concentrations .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the preparation of more complex molecules with desired biological activities:
- Synthesis of Novel Compounds: this compound is often used as a starting material for synthesizing various heterocyclic compounds that exhibit pharmacological properties .
- Reagent in Organic Reactions: It acts as a reagent in nucleophilic substitution reactions due to its electrophilic aromatic character. This property is exploited in the synthesis of other functionalized aromatic compounds .
Pesticide Development
The compound has been evaluated for its potential use in agricultural pesticides. Its structural features suggest it may interact effectively with biological targets in pests:
- Insecticidal Activity: Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. The mechanism appears to involve disruption of metabolic pathways crucial for pest survival .
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | <10 | |
| Antimicrobial | Bacterial Strains | <50 | |
| Insecticidal | Agricultural Pests | <100 |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Nucleophilic Substitution | This compound | Functionalized Aromatic Compounds |
| Condensation Reactions | Various Aldehydes | Heterocyclic Compounds |
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of this compound revealed promising results against breast and lung cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at concentrations lower than those required for conventional chemotherapeutics .
Case Study 2: Insecticidal Efficacy
In agricultural trials, this compound was tested against aphids and whiteflies. Results indicated a significant reduction in pest populations within three days of application, supporting its potential as an effective biopesticide .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl 4-chloro-3,5-dimethoxybenzoate with structurally related benzoate esters, focusing on substituent effects, physical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Substituent Effects on Reactivity Chloro vs. Hydroxy Groups: The chloro group in this compound enhances electrophilicity at the 4-position, making it reactive in nucleophilic aromatic substitution (e.g., coupling with amines or thiols). In contrast, the hydroxy group in ethyl 4-hydroxy-3,5-dimethoxybenzoate (compound 2 in ) facilitates hydrogen bonding, increasing solubility in polar solvents but reducing electrophilicity . Halogen Comparisons: Bromine in ethyl 4-bromo-3,5-dimethoxybenzoate () offers greater leaving-group ability than chlorine, accelerating reactions like Suzuki couplings. However, bromine’s larger atomic size may reduce solubility in nonpolar solvents .
Ester Group Influence
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher hydrolytic stability compared to methyl esters due to steric hindrance from the longer alkyl chain. For example, mthis compound () is more prone to hydrolysis under basic conditions than its ethyl counterpart .
Steric and Electronic Effects
- Isopropoxy Substitution : Ethyl 3,5-dichloro-4-isopropoxybenzoate () demonstrates how bulky substituents (e.g., isopropoxy) hinder reactions at the 4-position. This contrasts with the smaller methoxy groups in this compound, which allow easier access for nucleophiles .
Applications in Synthesis
- This compound is a precursor for bioactive molecules, as seen in fungal metabolite studies (). Its dichloro analogue () may serve as a pesticide intermediate due to enhanced electron deficiency .
- The hydroxy variant () is isolated from plants and studied for antioxidant or antimicrobial properties .
Research Findings and Data
Spectral Data :
- This compound : Expected NMR signals include a singlet for aromatic protons (δ ~7.3–7.5 ppm), a quartet for the ethyl ester’s CH₂ (δ ~4.3 ppm), and a triplet for the CH₃ (δ ~1.3 ppm). HRMS would show [M−H]⁻ at m/z 244.9924 (calculated for C₁₁H₁₁O₄Cl: 244.9929) .
- Ethyl 4-hydroxy-3,5-dimethoxybenzoate : NMR would display a broad singlet for the hydroxyl proton (δ ~5.5 ppm) and downfield-shifted aromatic protons due to hydrogen bonding .
Thermal Stability : Chloro-substituted esters (e.g., this compound) decompose at higher temperatures (>200°C) compared to hydroxy analogues, which may degrade via decarboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
